

Physical and chemical properties of 1,3-Thiazole-2-carbonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Thiazole-2-carbonyl chloride

Cat. No.: B1306194

[Get Quote](#)

An In-depth Technical Guide to 1,3-Thiazole-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

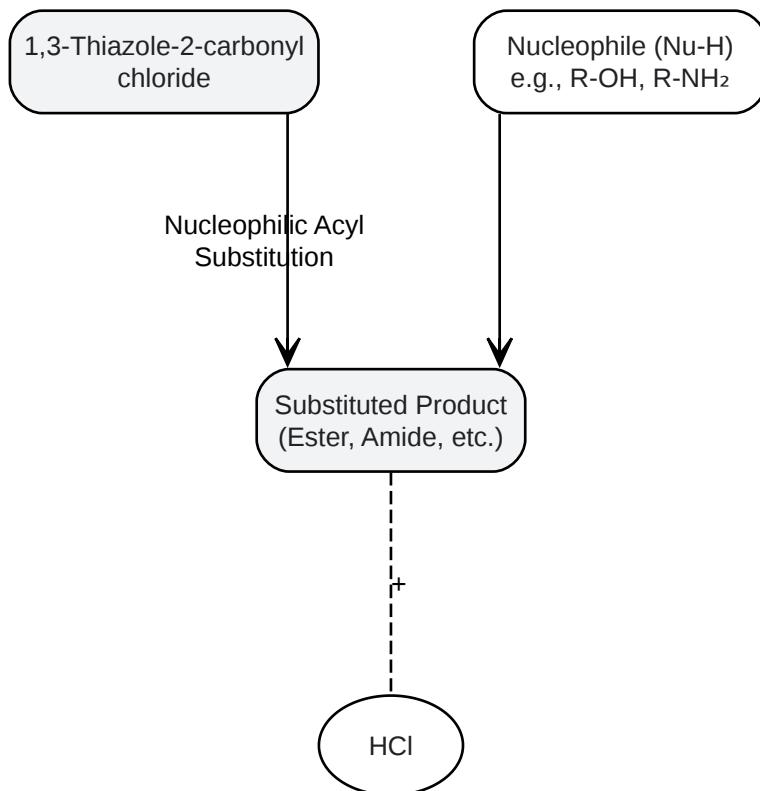
This document provides a comprehensive overview of the physical, chemical, and biological properties of **1,3-Thiazole-2-carbonyl chloride**, a key heterocyclic building block in medicinal chemistry and materials science.

Core Physical and Chemical Properties

1,3-Thiazole-2-carbonyl chloride is a reactive acyl chloride featuring a five-membered aromatic thiazole ring. It serves as a crucial intermediate for introducing the thiazole-2-carbonyl moiety into various molecular scaffolds.

Quantitative Data Summary

The key physical and chemical properties of **1,3-Thiazole-2-carbonyl chloride** are summarized in the table below for easy reference and comparison.


Property	Value	Source(s)
CAS Number	30216-57-0	[1][2][3][4]
Molecular Formula	C ₄ H ₂ CINOS	[1][2][3][5]
Molecular Weight	147.58 g/mol	[2][3][5]
Appearance	Light yellow solid	[4]
Melting Point	47-58 °C	[2][4][6]
Boiling Point	244.7 ± 23.0 °C (Predicted)	[2][4]
Density	1.497 ± 0.06 g/cm ³ (Predicted)	[4]
Purity	Typically ≥90-95%	[1][7]
Storage Temperature	2-8°C	[4][6]

Chemical Reactivity and Stability

As an acyl chloride, **1,3-Thiazole-2-carbonyl chloride** is a highly reactive compound.

- Reactivity: The carbonyl chloride group is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (to form the corresponding carboxylic acid). It is classified as corrosive and causes severe skin burns and eye damage.[5][6] It is also noted to react with water.[4]
- Stability and Storage: The compound is sensitive to moisture and should be stored in a cool (2-8°C), dry environment under an inert atmosphere to prevent hydrolysis.[4][6] It is classified as a dangerous good for transportation.[3]

The general reactivity of the acyl chloride functional group is illustrated in the diagram below.

[Click to download full resolution via product page](#)

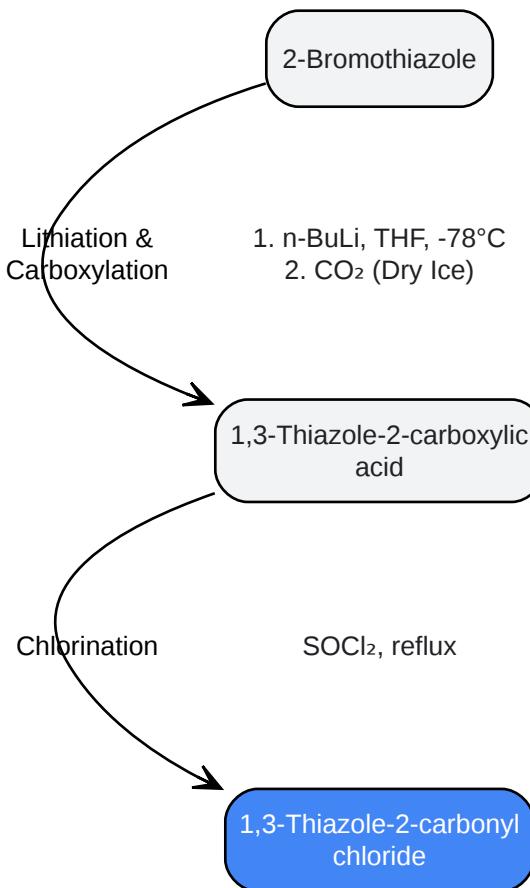
Caption: General reactivity pathway of **1,3-Thiazole-2-carbonyl chloride**.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of **1,3-Thiazole-2-carbonyl chloride**.

Synthesis Protocol: From 2-Bromothiazole

The synthesis of **1,3-Thiazole-2-carbonyl chloride** typically proceeds via lithiation of a thiazole precursor, followed by carboxylation and subsequent conversion to the acyl chloride. The raw materials for this process include 2-Bromothiazole, n-Butyllithium, carbon dioxide, and thionyl chloride.^[4]


Step 1: Lithiation and Carboxylation

- Dissolve 2-bromothiazole in an anhydrous aprotic solvent (e.g., diethyl ether or THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium (typically 1.1 equivalents) dropwise while maintaining the temperature at -78°C. Stir for 30-60 minutes.
- Bubble dry carbon dioxide gas through the solution or pour the mixture over crushed dry ice.
- Allow the reaction mixture to warm to room temperature.
- Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,3-thiazole-2-carboxylic acid.

Step 2: Conversion to Acyl Chloride

- Combine the crude 1,3-thiazole-2-carboxylic acid with an excess of thionyl chloride (SOCl_2).
- Add a catalytic amount of dimethylformamide (DMF).
- Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.
- After completion, remove the excess thionyl chloride under reduced pressure.
- The resulting crude **1,3-Thiazole-2-carbonyl chloride** can be purified by distillation under reduced pressure or recrystallization.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1,3-Thiazole-2-carbonyl chloride**.

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- ¹H NMR: The aromatic protons on the thiazole ring are expected to appear in the downfield region, typically between 7.4 and 9.0 ppm.[8][9] For the parent thiazole in CDCl₃, peaks are observed at approximately 8.89, 7.99, and 7.44 ppm.[9]
- ¹³C NMR: The carbonyl carbon is expected to resonate significantly downfield. Thiazole ring carbons typically appear in the range of 100-170 ppm.[10]

2. Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film from a solution.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Expected Peaks: A very strong and characteristic absorption band for the acyl chloride C=O stretch is expected in the range of 1810–1775 cm^{-1} .^[11] A C=N stretching frequency for the thiazole ring may be observed between 1622-1591 cm^{-1} .^[12]

3. Mass Spectrometry (MS)

- Methodology: Employ techniques such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS).
- Expected Result: The mass spectrum should show a molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight of the compound (147.58 g/mol). The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

Biological Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products (like Vitamin B1) and FDA-approved drugs.^{[13][14]} Derivatives of thiazole are renowned for their extensive range of biological activities, making **1,3-Thiazole-2-carbonyl chloride** a valuable starting material for drug discovery programs.

Key reported activities of thiazole-containing compounds include:

- Anticancer^{[14][15]}
- Antibacterial and Antifungal^{[13][15]}
- Anti-inflammatory^{[13][16]}
- Antiviral (including Anti-HIV)^{[13][17]}

- Antitubercular and Antimalarial[15]
- Antidiabetic and Antioxidant[15]

The diverse biological potential stems from the ability of the thiazole ring to engage in various non-covalent interactions with enzyme active sites and other biological targets.[16] The synthesis of novel thiazole derivatives remains an active and important area of research for the development of new therapeutic agents.[13][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Thiazole-2-carbonyl chloride - Amerigo Scientific [amerigoscientific.com]
- 2. 1,3-Thiazole-2-carbonyl chloride CAS#: 30216-57-0 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 1,3-Thiazole-2-carbonyl chloride Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 1,3-Thiazole-2-carbonyl chloride | C4H2ClNO | CID 2795211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiazole-2-carbonyl chloride 30216-57-0 [sigmaaldrich.com]
- 7. 1,3-Thiazole-2-carbonyl chloride, ≥90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 10. asianpubs.org [asianpubs.org]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. books.rsc.org [books.rsc.org]

- 15. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpr.com [ijpr.com]
- 17. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1,3-Thiazole-2-carbonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306194#physical-and-chemical-properties-of-1-3-thiazole-2-carbonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com